molecular formula C8H4BrClN2 B1338510 6-Bromo-4-chlorocinnoline CAS No. 68211-15-4

6-Bromo-4-chlorocinnoline

Cat. No. B1338510
CAS RN: 68211-15-4
M. Wt: 243.49 g/mol
InChI Key: WAKDQKOZUBTOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chlorocinnoline is a chemical compound with the molecular formula C8H4BrClN2 . It has a molecular weight of 243.49 .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-chlorocinnoline is 1S/C8H4BrClN2/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-4-chlorocinnoline has a density of 1.763g/cm3 . Its boiling point is 214.417ºC at 760 mmHg . The exact mass is 241.92500 .

Scientific Research Applications

Synthesis and Structural Studies

  • Knorr Synthesis Adaptation

    6-Bromo-4-chlorocinnoline has been utilized in the modification of the Knorr synthesis. This approach involves condensation between β-keto esters and bromoaniline, followed by the cyclization of the resultant anilides into quinolinones, demonstrating the compound's utility in heterocyclic chemistry (Wlodarczyk et al., 2011).

  • Crystal Structure Analysis

    Research involving the synthesis of novel 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one showed its crystalline structure in the triclinic system. This underlines the compound's significance in understanding molecular interactions and crystal packing, important in material science and pharmaceutical research (Ouerghi et al., 2021).

  • Synthesis of Derivatives

    The synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a key intermediate in PI3K/mTOR inhibitors, highlights the role of 6-Bromo-4-chlorocinnoline derivatives in developing therapeutic agents (Lei et al., 2015).

Applications in Drug Synthesis and Evaluation

  • Antimicrobial Agent Synthesis

    The compound has been used in synthesizing new quinoline-based 1,2,3-triazoles, demonstrating potent antimicrobial and antimalarial activities. This indicates its potential in developing new pharmaceuticals (Parthasaradhi et al., 2015).

  • Catalysis in Organic Synthesis

    Research demonstrates the use of KAl(SO4)2·12H2O (Alum) for the one-pot three-component synthesis of various quinazolinone derivatives, including 6-Bromo-2-alkyl/arylquinazolin-4(3H)-ones. This highlights its role in catalyzing efficient organic synthesis processes (Mohammadi & Hossini, 2011).

Analytical Chemistry and Materials Science

  • Investigations in Coordination Chemistry

    The compound was involved in a study exploring uranyl assembly in solid-state, combining coordination and supramolecular chemistry. This signifies its importance in nuclear chemistry and materials science (Carter & Cahill, 2015).

  • Halogenated Disinfection Byproducts Study
    of halogenated disinfection byproducts in swimming pool water identified compounds like 2-bromo-6-chloro-4-nitrophenol. This research, involving derivatives of 6-Bromo-4-chlorocinnoline, is crucial in understanding the environmental impact of chlorine-based disinfectants (Xiao et al., 2012).

properties

IUPAC Name

6-bromo-4-chlorocinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKDQKOZUBTOEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498709
Record name 6-Bromo-4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chlorocinnoline

CAS RN

68211-15-4
Record name 6-Bromo-4-chlorocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 34C (0.4 g, 1.8 mmol) in POCl3 (2.5 mL) was heated to 100° C. for 2 hours, and poured slowly onto ice. The aqueous layer was cooled to 0° C. and adjusted to pH 5-7 with 50% NaOH. The aqueous layer was extracted with ethyl acetate (2×50 mL), and the combined organic layers were concentrated. The residue was purified by flash column chromatography on silica gel with 4:1 hexanes/ethyl acetate to provide the desired product (0.190 g, 43%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-chlorocinnoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chlorocinnoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-4-chlorocinnoline
Reactant of Route 4
6-Bromo-4-chlorocinnoline
Reactant of Route 5
6-Bromo-4-chlorocinnoline
Reactant of Route 6
6-Bromo-4-chlorocinnoline

Citations

For This Compound
5
Citations
RN Castle, RR Shoup, K Adachi… - Journal of Heterocyclic …, 1964 - Wiley Online Library
… this exchange was demonstrated in this laboratory, since a series of 6-bromo-4alkylthiocinnolines prepared from 6-bromo-4-hydroxycinnoline (10) via 6-bromo-4-chlorocinnoline all …
Number of citations: 21 onlinelibrary.wiley.com
NJ LEONARD, SN BOYD Jr - The Journal of Organic Chemistry, 1946 - ACS Publications
… The 6-bromo-4chlorocinnoline was isolated in the manner … described for 4-hydroxycinnoline the product was not 6-bromo-4-chlorocinnoline. It melted at 113-114, even after exhaustive …
Number of citations: 28 pubs.acs.org
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
… Preparation of 6-bromo-4-chlorocinnoline 8a commenced with the bromination of o-aminoacetophenone 13 followed by diazotization of the amine and in situ cyclization to the 6-…
Number of citations: 65 pubs.acs.org
J Li, N Choudhry, G Lv, N Nimishetti, MC Reddy… - … of Pharmaceutical and …, 2023 - Elsevier
… The resulting compound with a hydroxy functional group was converted to a Chloro functional group to obtain 6-bromo-4-chlorocinnoline (8) in the presence of phosphorous oxychloride …
Number of citations: 2 www.sciencedirect.com
WG Devine - 2015 - search.proquest.com
Neglected tropical diseases (NTDs) are a global burden affecting the lives of over 1 billion people worldwide. Current chemotherapeutics suffer from a slew of undesirable properties, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.